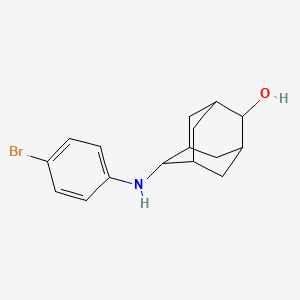

6-Hydroxy Bromantane

Description

Overview of Parent Compound (Bromantane) as an Atypical Actoprotector in Preclinical Models

Bromantane (B128648) is recognized in preclinical research as an atypical actoprotector, a class of synthetic compounds that can enhance the body's stability against physical loads without increasing oxygen consumption or heat production. biomolther.org This positions it as a synthetic adaptogen with a notable capacity to improve physical performance under various stressors. biomolther.org

The adamantane (B196018) chemical structure, a rigid and bulky cage-like hydrocarbon, has been a subject of interest in medicinal chemistry since the discovery of its antiviral properties in the 1960s with the development of amantadine (B194251). psychonautwiki.orgwikipedia.orgscispace.com This discovery paved the way for the exploration of other adamantane derivatives for various pharmacological applications. wikipedia.orgscispace.com The unique lipophilic nature of the adamantane moiety is thought to contribute to the biological activity of its derivatives by influencing their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Following the serendipitous discovery of the dopaminergic, psychostimulant-like effects of amantadine in 1969, research in the 1980s led to the development of Bromantane, a compound designed to possess psychoactivating and adaptogenic properties under challenging conditions. psychonautwiki.orgwikipedia.org

Preclinical studies suggest that Bromantane's mechanism of action is distinct from typical stimulants. wikipedia.org A key aspect of its activity is believed to be its ability to enhance the synthesis of dopamine (B1211576), a crucial neurotransmitter. wikipedia.org This is thought to occur through the upregulation of key enzymes involved in dopamine production, such as tyrosine hydroxylase and amino acid decarboxylase. This enhancement of dopaminergic neurotransmission has been observed in various brain regions in animal models. wikipedia.org Additionally, Bromantane is thought to implement its activating properties through the dopaminergic system without significantly acting on noradrenergic mediators. biomolther.org

Historical Context and Research Significance of Adamantane Derivatives

Significance of Metabolite Research in Understanding Pharmacological Profiles

The study of drug metabolites is a critical aspect of drug development and pharmacology. openaccessjournals.comnih.gov When a drug is administered, it undergoes metabolic processes, primarily in the liver, that transform it into other compounds called metabolites. msdmanuals.com These metabolites can have different properties than the parent drug. msdmanuals.com

Some metabolites may be pharmacologically active, contributing to the therapeutic effect of the drug, or in some cases, being even more potent than the original compound. msdmanuals.commetwarebio.com Conversely, some metabolites are inactive and are simply byproducts of the body's process to eliminate the drug. metwarebio.com Understanding the pharmacokinetic profile of these metabolites—how they are absorbed, distributed, metabolized, and excreted—is essential for a complete picture of a drug's efficacy and safety. tandfonline.com The generation of metabolites can significantly influence a drug's duration of action and potential for interactions with other drugs. openaccessjournals.comtandfonline.com

Identification and Research Focus on 6-Hydroxy Bromantane as a Primary Metabolite

In the metabolic pathway of Bromantane, hydroxylation at the 6th position of the adamantane cycle has been identified as a primary route of transformation. biomolther.orgquora.comnih.gov This process results in the formation of this compound. This compound has been consistently identified as a major metabolite in urine samples following the administration of Bromantane. quora.comdshs-koeln.de Its detection is a key focus in doping control analysis, as all identified metabolites of Bromantane can be found in urine for an extended period. biomolther.orgquora.com The maximum excretion of this primary metabolite has been observed approximately 6-7 hours after administration in a human volunteer study. dshs-koeln.de The consistent appearance and relative abundance of this compound have made it a significant subject of research in studies concerning the detection and metabolism of its parent compound.

Compound Information Table

| Compound Name | Alternate Names | Molecular Formula |

| This compound | 6-[(4-Bromophenyl)amino]tricyclo[3.3.1.13,7]decan-2-ol | C₁₆H₂₀BrNO |

| Bromantane | N-(4-Bromophenyl)adamantan-2-amine; Ladasten | C₁₆H₂₀BrN |

| Amantadine | 1-Adamantylamine; 1-Aminoadamantane | C₁₀H₁₇N |

| Rimantadine | 1-(1-aminoethyl)adamantane | C₁₂H₂₁N |

| Adapromine | 1-(1-aminopropyl)adamantane | C₁₃H₂₃N |

| Memantine (B1676192) | 1-amino-3,5-dimethyladamantane | C₁₂H₂₁N |

| Chlodantane | N-(2-adamantyl)-N-(para-chlorobenzoyl) amine | Not specified |

| Ademol | 1-adamantylaethyloxy-3-morpholino-2-propanol hydrochloride | Not specified |

| Ethomersol | 5-ethoxy-2ethylthiobenzimidazole hydrochloride | Not specified |

| Bemitil | 2-ethylthiobenzimidazole hydrobromide | Not specified |

Interactive Data Table: Key Pharmacokinetic Parameters of Bromantane

| Parameter | Value | Species/Gender |

| Bioavailability | 42% | Not specified |

| Time to Max. Concentration | 2.75 hours | Women |

| Time to Max. Concentration | 4.0 hours | Men |

| Primary Metabolism Site | Liver | Not specified |

| Primary Elimination Route | Adrenal Gland | Not specified |

| Primary Metabolic Reaction | Hydroxylation at the 6th position | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromoanilino)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-9-5-11-7-10(15)8-12(6-9)16(11)19/h1-4,9-12,15-16,18-19H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALMSWJHKMROEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857735 | |

| Record name | 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007310-57-7 | |

| Record name | 6-Hydroxybromantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007310577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYBROMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IB3C583PR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of N 4 Bromophenyl Adamantan 2 Amine Leading to 6 Hydroxy Bromantane

Hepatic Biotransformation Processes

The liver is the principal site for the metabolism of bromantane (B128648). nih.govnih.gov Upon oral administration, bromantane is absorbed from the gastrointestinal tract and subsequently undergoes extensive biotransformation. nih.govnih.gov This process is primarily mediated by the cytochrome P450 (CYP450) enzyme system, which is responsible for the oxidative metabolism of a wide array of xenobiotics. nih.govnih.govnih.gov

Role of Cytochrome P450 Enzymes in Adamantane (B196018) Hydroxylation

The metabolism of bromantane is known to involve the cytochrome P450 enzymatic system. nih.govnih.gov Research indicates that bromantane administration stimulates the synthesis of cytochrome P-450, which in turn facilitates the detoxifying functions of the liver. nih.govnih.gov This induction of CYP450 enzymes suggests that bromantane can influence its own metabolism and potentially the metabolism of other co-administered drugs. nih.gov The primary metabolic reaction catalyzed by these enzymes is the hydroxylation of the rigid adamantane cage of the bromantane molecule. nih.govnih.gov While the specific CYP450 isozymes responsible for the hydroxylation of bromantane are not definitively identified in the available literature, the process is a classic example of Phase I metabolism, which aims to increase the polarity of the compound to facilitate its excretion. nih.gov In vitro studies using liver microsomes are a common method to investigate the metabolic pathways and the specific enzymes involved in the biotransformation of compounds like bromantane. nih.govresearchgate.netnih.govresearchgate.net

Specificity of Hydroxylation at the 6th Position of the Adamantane Ring

The most prominent metabolic transformation of bromantane is the hydroxylation of its adamantane moiety. nih.govnih.gov This process exhibits a notable degree of regioselectivity, with the primary metabolite being hydroxylated at the 6th position of the adamantane ring, forming 6-hydroxy bromantane. nih.govnih.gov Further specificity is observed in the stereochemistry of this metabolite, with studies identifying 6β-hydroxybromantane as the main metabolic product. wikipedia.org The preferential hydroxylation at the 6th position is a key characteristic of bromantane's metabolism. While the precise enzymatic mechanisms dictating this specificity are not fully elucidated, it is likely influenced by the orientation of the substrate within the active site of the metabolizing CYP450 enzymes.

Excretion and Elimination Pathways of this compound in Research Models

Following its formation in the liver, this compound, along with other metabolites, is eliminated from the body. The primary route of excretion for bromantane metabolites is through the urine. nih.govnih.gov Due to the increased polarity imparted by the hydroxyl group, this compound is more water-soluble than the parent compound, facilitating its renal clearance.

Research has shown that metabolites of bromantane can be detected in urine for a significant duration, with some studies reporting their presence for up to two weeks after administration. nih.govnih.gov This prolonged detection window is an important consideration in contexts such as doping control. nih.govnih.gov The elimination half-life of bromantane has been reported to be approximately 11.21 hours in humans and 7 hours in rats. wikipedia.org

| Pharmacokinetic Parameter | Value (Humans) | Value (Rats) | Source |

| Elimination Half-life | 11.21 hours | 7 hours | wikipedia.org |

Comparative Metabolic Profiling with Other Adamantane Derivatives

The metabolic profile of bromantane can be better understood by comparing it with other structurally related adamantane derivatives, such as amantadine (B194251), memantine (B1676192), and chlodantane. wikipedia.orgtandfonline.com

Bromantane vs. Chlodantane: Chlodantane, or N-(2-adamantyl)-N-(para-chlorobenzoyl) amine, is another actoprotector with a structure similar to bromantane. nih.gov While both compounds are metabolized in the liver, there are differences in their pharmacokinetic profiles. For instance, chlodantane is reported to have a more pronounced immunostimulant action compared to bromantane. nih.gov

Bromantane vs. Amantadine and Memantine: Amantadine (1-aminoadamantane) and memantine (1-amino-3,5-dimethyladamantane) are other well-known adamantane derivatives. wikipedia.org Unlike bromantane, which undergoes significant hydroxylation, the metabolism of amantadine is minimal, with the majority of the drug being excreted unchanged in the urine. researchgate.net Memantine also undergoes limited metabolism. This contrasts with the extensive hepatic biotransformation of bromantane, highlighting a key difference in the metabolic fate of these adamantane derivatives. The presence and position of the N-(4-bromophenyl) group in bromantane likely plays a crucial role in directing its metabolic pathway towards hydroxylation of the adamantane core.

| Compound | Primary Metabolic Pathway | Key Metabolites | Primary Excretion Route | Source |

| Bromantane | Hepatic hydroxylation | This compound | Urine (as metabolites) | nih.govnih.gov |

| Amantadine | Minimal metabolism | N-acetylated metabolites (minor) | Urine (largely unchanged) | researchgate.net |

| Memantine | Limited metabolism | - | Urine | wikipedia.org |

| Chlodantane | Hepatic metabolism | - | - | nih.gov |

Analytical Methodologies for Detection and Quantification of 6 Hydroxy Bromantane in Biological Matrices for Research Applications

Chromatographic Techniques for Separation and Identification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of 6-Hydroxy Bromantane (B128648), offering high selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolite Analysis

GC-MS is a powerful tool for the analysis of Bromantane and its hydroxylated metabolites. Due to the low volatility of these compounds, a derivatization step is essential prior to analysis. This process involves chemically modifying the analyte to increase its thermal stability and volatility for gas chromatographic separation.

Studies on Bromantane metabolism have successfully utilized GC-MS to identify various hydroxylated metabolites, including 6-Hydroxy Bromantane, in urine samples. dshs-koeln.dedshs-koeln.de The analytical process typically involves sample extraction, derivatization, and subsequent GC-MS analysis. Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dshs-koeln.descielo.br

The mass spectra of the TMS-derivatized hydroxylated metabolites exhibit characteristic fragmentation patterns. The presence of a bromine atom results in a distinctive isotopic pattern for bromine-containing fragments. dshs-koeln.de The fragmentation of TMS-derivatized this compound (a secondary alcohol) is characterized by specific ion patterns that help distinguish it from other isomers. For instance, the loss of a TMSH group (trimethylsilanol) is indicative of a secondary hydroxyl position on the adamantane (B196018) ring. dshs-koeln.de In one study, the main metabolite, identified as a secondary hydroxy-bromantane, was detected at a retention time of 18 minutes. dshs-koeln.de

Table 1: Exemplary GC-MS Parameters for Bromantane Metabolite Analysis

| Parameter | Value | Reference |

| Gas Chromatograph | HP5890 or similar | dshs-koeln.de |

| Column | HP Ultra-1 (18 m, 0.20 mm i.d., 0.11 µm film thickness) | dshs-koeln.de |

| Injection Mode | Splitless | dshs-koeln.de |

| Mass Spectrometer | HP 5972 MSD or similar | dshs-koeln.de |

| Derivatizing Agent | MSTFA/NH₄I/ethanethiol | dshs-koeln.descielo.br |

| Key Mass Fragments | Molecular ion (M⁺) at m/z 393 (for TMS derivative), characteristic bromine isotope patterns | dshs-koeln.dedshs-koeln.de |

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific alternative for the analysis of this compound that often does not require derivatization. This technique is well-suited for the direct analysis of compounds in complex biological fluids like plasma.

A validated LC-MS/MS method has been developed for the quantification of the parent compound, Bromantane, in human plasma, and similar principles are directly applicable to its hydroxylated metabolites. These methods typically employ reversed-phase chromatography for separation.

The development of an LC-MS/MS method involves optimizing the mobile phase composition to achieve good chromatographic peak shape and efficient ionization. An atmospheric pressure chemical ionization (APCI) source has been shown to be effective for Bromantane. Detection is performed in the Multi-Reaction-Monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, a precursor ion corresponding to its protonated molecule [M+H]⁺ would be selected, and characteristic product ions would be monitored.

Table 2: Representative LC-MS/MS Parameters for Adamantane Amine Analysis

| Parameter | Value | Reference |

| LC System | Agilent 1200 series or similar | |

| Column | Zorbax SB-C18 (3.5 µm, 100 mm × 4.6 mm) | |

| Mobile Phase | Methanol (B129727)–0.2% formic acid (95:5, v/v) | |

| Flow Rate | 0.8 mL/min | |

| Mass Spectrometer | Agilent 6410 Triple Quadrupole or similar | |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode | |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Sample Preparation Strategies for Biological Samples (e.g., Plasma, Urine, Tissue Homogenates from Animal Models)

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis. The choice of technique depends on the biological matrix and the subsequent analytical method.

Extraction Techniques

Liquid-Liquid Extraction (LLE): LLE is a common technique used to extract Bromantane and its metabolites from urine. The procedure typically involves adjusting the pH of the sample to an alkaline state and extracting the analytes into a non-polar organic solvent like diethyl ether or methyl tert-butyl ether (MTBE). dshs-koeln.descielo.br This method is effective but can sometimes be less clean than solid-phase extraction.

Solid-Phase Extraction (SPE): SPE is a highly effective and often preferred method for cleaning up and concentrating analytes from complex matrices like plasma and urine. uu.nl For Bromantane and its metabolites, reversed-phase SPE cartridges, such as C18 or C8, are commonly used. dshs-koeln.demdpi.com The general procedure involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analytes with a stronger organic solvent like methanol. uu.nlmdpi.com SPE can be readily automated for high-throughput analysis. researchgate.net

Derivatization Procedures for Enhanced Detection

As mentioned in section 3.1.1, derivatization is a mandatory step for the GC-MS analysis of this compound. The primary purpose is to block the polar hydroxyl and amine functional groups, thereby increasing the volatility and thermal stability of the molecule.

Silylation: This is the most common derivatization technique for hydroxylated Bromantane metabolites. dshs-koeln.descielo.br Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide (NH₄I) and ethanethiol, are used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups. dshs-koeln.descielo.br This reaction results in a derivative that is amenable to GC-MS analysis.

Spectroscopic Characterization of this compound in Research Purity Assessments

For research applications, ensuring the purity and confirming the identity of a this compound reference standard is crucial. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

A Certificate of Analysis for a commercially available this compound standard indicates that its identity and purity are confirmed using several methods. chromatographytoday.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for unambiguous structure elucidation. A ¹H NMR spectrum would provide information about the chemical environment of all hydrogen atoms in the molecule, while a ¹³C NMR spectrum would do the same for the carbon atoms. The spectra should conform to the expected structure of this compound. chromatographytoday.comspectrabase.com

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum should conform to the molecular formula C₁₆H₂₀BrNO. chromatographytoday.comspectrabase.com

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is used to assess the purity of the compound. A purity of ≥98% is often required for reference standards. chromatographytoday.com For instance, one analysis reported a purity of 99.87% at a detection wavelength of 260 nm. chromatographytoday.com

Development and Validation of Analytical Methods for Research Standards

The accurate detection and quantification of this compound in biological matrices are paramount for research applications. The development of robust analytical methods relies on sophisticated techniques capable of providing high sensitivity and specificity. The primary methodologies employed are Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), each requiring specific sample preparation and validation protocols to ensure reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC/MS) Based Methods

GC/MS has been a foundational technique for the analysis of Bromantane and its metabolites, including various monohydroxy isomers. Research studies have established detailed procedures for their detection in human urine.

Sample Preparation: The sample preparation for GC/MS analysis is a multi-step process designed to isolate and prepare the analyte for chromatographic separation. In urine, metabolites like this compound are often present as conjugates (e.g., glucuronides or sulfates). Therefore, an initial enzymatic hydrolysis step is necessary to cleave these conjugates and release the free metabolite.

A typical procedure involves:

Enzymatic Hydrolysis: Urine samples are buffered to an appropriate pH (e.g., pH 7) and incubated with an enzyme such as β-glucuronidase from E. coli to deconjugate the metabolites. scielo.br

Extraction: Following hydrolysis, a liquid-liquid extraction (LLE) is performed under alkaline conditions. dshs-koeln.de A solvent like diethyl ether is used to extract the freed metabolites from the aqueous urine matrix. dshs-koeln.dedshs-koeln.de

Derivatization: To improve the volatility and thermal stability of the hydroxylated metabolites for GC analysis, a derivatization step is crucial. The extracted residues are treated with a silylating agent, such as MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) often mixed with other reagents like TMSI (trimethylsilylimidazole) or NH₄I/ethanethiol, to convert the polar hydroxyl groups into nonpolar trimethylsilyl (TMS) ethers. dshs-koeln.dedshs-koeln.de

Instrumentation and Analysis: The derivatized extract is then injected into the GC/MS system.

Studies have utilized high-resolution capillary columns, such as HP-1 or HP Ultra-1, for separation. dshs-koeln.dedshs-koeln.de A programmed temperature gradient is employed to effectively separate the different metabolites based on their retention times. For instance, one method started at an initial oven temperature of 180°C, ramped to 231°C, and then to 310°C. dshs-koeln.de

Mass spectrometric detection is performed in either full scan mode to identify unknown metabolites or selected ion monitoring (SIM) mode for targeted analysis of specific ions, which increases sensitivity. dshs-koeln.de For monohydroxybromantane-TMS derivatives, the characteristic molecular ion (M+) appears at a mass-to-charge ratio (m/z) of 393, with its bromine isotope pattern at m/z 395. dshs-koeln.dedshs-koeln.de Tandem mass spectrometry (GC-MS/MS) can be used to further enhance specificity by monitoring specific fragmentation pathways, confirming the structure of the metabolites and eliminating interference from the biological matrix. dshs-koeln.de

Research has identified multiple isomers of monohydroxybromantane in urine, distinguished by their unique retention times on the gas chromatograph. dshs-koeln.dedshs-koeln.de

Table 1: GC/MS Parameters for the Analysis of Monohydroxy Bromantane Metabolites in Urine

| Parameter | Details | Source |

|---|---|---|

| Sample Preparation | ||

| Hydrolysis | β-glucuronidase from E. coli at pH 7 | scielo.br |

| Extraction | Liquid-liquid extraction with diethyl ether | dshs-koeln.dedshs-koeln.de |

| Derivatization | MSTFA/TMSI/dithioerythritol or MSTFA/NH₄I/ethanethiol | dshs-koeln.dedshs-koeln.de |

| GC Conditions | ||

| Column | HP-1 (17m, 0.2 mm I.D., 0.33 µm film) or HP Ultra-1 (18 m, 0.20 mm i.d., 0.11 µm film) | dshs-koeln.dedshs-koeln.de |

| Injection | Split (1:5) or Splitless | dshs-koeln.dedshs-koeln.de |

| Temperature Program | Example: Initial 180°C, ramp 3.3°C/min to 231°C, then 30°C/min to 310°C | dshs-koeln.de |

| MS Conditions | ||

| Ionization | Electron Ionization (EI) | dshs-koeln.de |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods

LC-MS/MS offers an alternative and often more direct approach for analyzing compounds like this compound, typically requiring less sample preparation as derivatization is not needed. While specific validated methods for this compound are not extensively published, the development and validation of a rapid and sensitive LC-MS/MS assay for its parent compound, Bromantane, in human plasma provides a strong framework for its hydroxylated metabolite. hilarispublisher.com

Sample Preparation: For plasma or urine analysis via LC-MS/MS, sample preparation is generally simpler than for GC/MS. Solid-phase extraction (SPE) is a common and effective technique for extracting the analyte and removing matrix interferences. hilarispublisher.com For untargeted metabolomics studies, a simple protein precipitation followed by solvent evaporation and reconstitution in a suitable solvent (e.g., a water:acetonitrile (B52724) mixture) is often employed. scielo.br

Instrumentation and Analysis: The separation is achieved using a reversed-phase column, such as a Zorbax SB-C18. hilarispublisher.com The mobile phase typically consists of an organic solvent like methanol or acetonitrile and an aqueous component with an additive like formic acid to facilitate protonation of the analyte. hilarispublisher.com A gradient elution is used to separate the compounds.

Detection is performed using a tandem mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. hilarispublisher.comnih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. hilarispublisher.com In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte of interest. For quantitative accuracy, a stable isotope-labeled internal standard, such as this compound-d5, is highly recommended. veeprho.compharmaffiliates.com

Method Validation: A new analytical method must be validated to ensure its performance is suitable for its intended purpose. researchgate.net Validation parameters are established according to international guidelines. The validation of an LC-MS/MS method for Bromantane demonstrates the typical results expected for a well-characterized assay. hilarispublisher.com

Linearity: The method showed a linear relationship between concentration and response over the range of 1–500 ng/mL. hilarispublisher.com

Sensitivity: The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL, indicating the method's high sensitivity. hilarispublisher.com

Precision and Accuracy: The intra- and inter-day precision, measured as the coefficient of variation (CV), was less than 10%, and the accuracy was within acceptable limits, demonstrating the method's reproducibility and exactness. hilarispublisher.com

Recovery: The extraction recovery was consistent and efficient. hilarispublisher.com

Stability: The analyte was found to be stable under various storage and handling conditions. hilarispublisher.com

Table 2: Representative Validation Parameters for an LC-MS/MS Method (based on Bromantane analysis)

| Validation Parameter | Specification | Finding | Source |

|---|---|---|---|

| Technique | LC-MS/MS with APCI source | - | hilarispublisher.com |

| Linearity Range | The range over which the assay is precise, accurate, and linear. | 1–500 ng/mL | hilarispublisher.com |

| LLOQ | Lowest concentration quantifiable with acceptable precision and accuracy. | 1 ng/mL | hilarispublisher.com |

| Precision (CV%) | Intra-day and Inter-day variability. | < 10% | hilarispublisher.com |

| Accuracy | Closeness of measured value to the true value. | Satisfactory | hilarispublisher.com |

| Internal Standard | A compound added in a known amount to aid in quantification. | Selenox (similar chromatographic behavior) | hilarispublisher.com |

Investigation of Pharmacological and Neurobiological Activities of 6 Hydroxy Bromantane in in Vitro and Animal Models

In Vitro Studies on Molecular Interactions

Assessment of Receptor Binding Profiles (e.g., Dopamine (B1211576), Serotonin)

There is currently no publicly available data from receptor binding assays specifically conducted on 6-Hydroxy Bromantane (B128648). Such studies would be crucial to determine its affinity for various neurotransmitter receptors, including but not limited to dopamine and serotonin (B10506) receptor subtypes. For the parent compound, Bromantane, research suggests its primary mechanism is not direct receptor binding, but rather modulation of neurotransmitter synthesis. wikipedia.org

Enzyme Modulation (e.g., Tyrosine Hydroxylase, Aromatic L-Amino Acid Decarboxylase)

Specific data on the direct modulatory effects of 6-Hydroxy Bromantane on key enzymes in neurotransmitter synthesis pathways, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, is not available. Studies on Bromantane have shown that it upregulates the expression of these enzymes, leading to increased dopamine synthesis. wikipedia.orgwikiwand.com It is plausible that this compound may share or contribute to these effects, but dedicated enzymatic assays are required for confirmation.

Cellular Neurotransmitter Uptake and Release Modulation in Synaptosomal Preparations

Direct evidence from studies using synaptosomal preparations to examine the effects of this compound on the uptake and release of neurotransmitters is absent from the current body of scientific research. While Bromantane has been investigated for its effects on monoamine reuptake, it was found to be a weak inhibitor at clinically irrelevant concentrations. wikipedia.orgwikiwand.com Whether the hydroxylation to this compound alters this activity profile is unknown.

In Vivo Neurochemical and Behavioral Effects in Animal Models (e.g., Rodents)

Similar to the in vitro data, specific in vivo studies focusing on the neurochemical and behavioral effects of isolated this compound are lacking.

Modulation of Dopaminergic Neurotransmission in Discrete Brain Regions

No dedicated studies have been published that investigate the specific effects of this compound administration on dopaminergic neurotransmission in various brain regions of animal models.

There are no available microdialysis studies that have measured extracellular dopamine and its metabolites in response to the direct administration of this compound in rodents. A microdialysis study on the parent compound, Bromantane, demonstrated a significant and prolonged increase in dopamine release in the dorsal striatum of rats. popline.org This suggests a potential mechanism that could be shared by its primary metabolite, but this remains to be experimentally verified.

The following table summarizes the findings of the microdialysis study on the parent compound, Bromantane.

| Compound | Brain Region | Effect on Dopamine Release | Duration of Effect | Effect on Dopamine Metabolites (DOPAC, HVA) |

| Bromantane | Dorsal Striatum | Pronounced and long-term increase | Recorded for 8 hours | Insignificant decrease |

Data derived from a microdialysis study in freely moving rats. popline.org

Impact on Dopamine Biosynthesis Enzyme Expression

A key mechanism of action for Bromantane is its influence on the dopaminergic system, specifically through the genetic upregulation of enzymes critical for dopamine synthesis. wikiwand.com Unlike typical psychostimulants that act on dopamine reuptake transporters, Bromantane indirectly enhances dopaminergic neurotransmission by increasing the expression of Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD), also known as DOPA decarboxylase. wikiwand.com This leads to an increased capacity for de novo dopamine synthesis.

In preclinical studies involving rats, administration of Bromantane resulted in a significant and rapid increase in TH expression in various brain regions. wikiwand.com This enhancement of dopamine biosynthesis is observed in areas such as the hypothalamus, striatum, and nucleus accumbens. wikiwand.com The activation of gene expression for these enzymes is considered the foundational mechanism for its pharmacological effects. wikiwand.com

Table 1: Impact of Bromantane on Dopamine Biosynthesis Enzymes in Rat Brain

| Enzyme | Effect | Brain Region | Magnitude of Change | Source |

|---|---|---|---|---|

| Tyrosine Hydroxylase (TH) | Upregulation of Gene Expression | Hypothalamus | 2-2.5 fold increase | wikiwand.com |

| Aromatic L-amino Acid Decarboxylase (AAAD) | Upregulation of Gene Expression | Various (including Hypothalamus, Striatum) | Not explicitly quantified but noted as significant | wikiwand.com |

Investigation of Serotonergic and Noradrenergic System Interactions

The pharmacological profile of Bromantane also involves interactions with the serotonergic and noradrenergic systems, although these are generally considered secondary to its primary dopaminergic effects. wikipedia.orgnih.gov Some anxiolytic properties of the compound are thought to be mediated through interactions with the serotonergic system. wikipedia.orgevitachem.com

In vitro studies using rat brain tissue have shown that Bromantane can inhibit the reuptake of serotonin and, to a lesser degree, norepinephrine. wikipedia.org However, these effects were observed at high concentrations that are not likely to be relevant in a clinical context. wikipedia.org Therefore, its primary mechanism is distinct from that of classic reuptake inhibitors. wikiwand.com Some research also suggests a potential for central serotonin-holding effects and a modulatory role in GABAergic transmission, which may contribute to its anxiolytic profile. biomolther.org

Neurotrophin Expression Modulation (e.g., BDNF, NGF)

Bromantane has demonstrated neuroprotective properties, which are linked to its ability to modulate the expression of key neurotrophic factors. researchgate.netresearchgate.net Studies in animal models have found that Bromantane administration leads to an increased expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). wikipedia.orgresearchgate.net

This upregulation of neurotrophin genes has been observed in several critical brain regions, including the hippocampus, striatum, and hypothalamus of rats. researchgate.netresearchgate.net The enhancement of BDNF and NGF is significant as these proteins are crucial for neuronal survival, growth, and synaptic plasticity. researchgate.net This activity is believed to contribute to the compound's neuroprotective effects. researchgate.net

Table 2: Effects of Bromantane on Neurotrophin Expression in Rat Brain

| Neurotrophin | Effect | Brain Region | Source |

|---|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Increased Gene Expression | Hippocampus, Striatum, Hypothalamus | wikipedia.orgresearchgate.netresearchgate.net |

| Nerve Growth Factor (NGF) | Increased Gene Expression | Hippocampus, Striatum, Hypothalamus | wikipedia.orgresearchgate.netresearchgate.net |

Influence on Stress Response Pathways in Preclinical Paradigms

Bromantane is classified as an actoprotector, or a synthetic adaptogen, which is a substance that enhances the body's stability and resilience against physical stress without increasing oxygen consumption or heat production. biomolther.orgwikipedia.orgnih.gov This class of compounds is noted for improving physical and psychological resilience through non-exhaustive mechanisms. wikipedia.org

In preclinical paradigms, Bromantane has been shown to accelerate the body's recovery process under stressful conditions such as hypoxia (low oxygen) and hyperthermia (high temperature). nih.gov Its mechanism as an adaptogen involves helping to prevent the negative physiological consequences of long-term stress. semanticscholar.org By enhancing the synthesis of key proteins and enzymes, it helps maintain cellular function and energy production under physical loads. biomolther.org

Behavioral Phenotyping in Animal Models (e.g., locomotor activity, exploration)

Preclinical behavioral studies have characterized Bromantane as having both stimulant and anxiolytic effects. wikipedia.orgnih.gov In animal models, it has been shown to increase physical and mental performance, inhibit the development of fatigue, and improve motor coordination. biomolther.orgnih.gov

The effects on locomotor activity are dose-dependent; lower doses tend to stimulate behavioral activity, while higher doses can lead to suppression. nih.gov The compound's ability to enhance dopaminergic activity contributes to its stimulant properties, leading to increased exploratory behavior and physical endurance in animal tests. wikiwand.comnih.gov Furthermore, studies in rats have noted an increase in sexual receptivity and proceptivity in both sexes, which was attributed to its dopaminergic actions. wikipedia.org

Table 3: Summary of Behavioral Phenotyping of Bromantane in Animal Models

| Behavioral Effect | Observation | Animal Model | Source |

|---|---|---|---|

| Physical Performance | Increased working capacity, inhibition of fatigue | Rodents | biomolther.orgnih.gov |

| Motor Coordination | Improved | Rodents | nih.gov |

| Behavioral Activity | Stimulated at lower doses, suppressed at higher doses | Rodents | nih.gov |

| Sexual Behavior | Increased receptivity and proceptivity | Rats | wikipedia.org |

Immunomodulatory Properties in Preclinical Models

In addition to its neurobiological effects, Bromantane exhibits significant immunomodulatory properties. biomolther.orgnih.gov Preclinical research indicates that it can enhance immune function, with effects observed even after a single administration. researchgate.net

Specific findings include an increase in the level of B-cells and circulating immune complexes in the bloodstream. researchgate.net Furthermore, Bromantane has been found to lower the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-17 (IL-17), in animal models of depression. wikipedia.org This anti-inflammatory action suggests a potential role in modulating immune responses associated with certain pathological states. wikipedia.orgresearchgate.net

Table 4: Immunomodulatory Effects of Bromantane in Preclinical Models

| Parameter | Effect | Source |

|---|---|---|

| B-Cells | Increased level in bloodstream | researchgate.net |

| Circulating Immune Complex | Increased level in bloodstream | researchgate.net |

| Pro-inflammatory Cytokine IL-6 | Lowered levels | wikipedia.org |

| Pro-inflammatory Cytokine IL-17 | Lowered levels | wikipedia.org |

Table of Compounds

Structure Activity Relationship Sar Studies Pertaining to the 6 Hydroxy Moiety in Bromantane Derivatives

Impact of Hydroxylation on Molecular Conformation and Ligand-Receptor Interactions

The adamantane (B196018) moiety of bromantane (B128648) is a bulky, lipophilic, and rigid cage-like structure. The introduction of a hydroxyl (-OH) group at the 6-position, specifically in the beta (β) orientation, imposes significant changes on the molecule's stereochemistry and electronic properties. wikiwand.comwikipedia.org

Physicochemical Alterations:

Polarity: The primary effect of hydroxylation is a substantial increase in polarity. The -OH group is a potent hydrogen bond donor and acceptor, which contrasts sharply with the nonpolar nature of the parent hydrocarbon cage. This enhanced polarity can influence the molecule's solubility, membrane permeability, and interactions with protein binding sites.

Molecular Conformation: While the adamantane skeleton is inherently rigid, the orientation of the p-bromophenylamino substituent relative to the new hydroxyl group can be influenced. The presence of the 6-β-hydroxy group introduces a specific three-dimensional vector for potential interactions that is absent in the parent compound.

Ligand-Receptor Interactions: The addition of a hydroxyl group creates new possibilities for interactions with biological targets. In the context of a receptor binding pocket, an -OH group can form strong, directional hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, or tyrosine. nih.gov This can lead to a significant increase in binding affinity and specificity compared to the purely hydrophobic or van der Waals interactions of the unsubstituted adamantane cage.

For example, computational docking studies on other pharmacologically active molecules containing hydroxylated ring systems have shown that a hydroxyl group can act as a crucial anchor, orienting the ligand within the binding site and forming key hydrogen bonds that stabilize the ligand-receptor complex. nih.gov In the case of 6-hydroxy bromantane, the β-stereochemistry of the hydroxyl group would dictate a precise spatial arrangement, making it available to interact with specific residues within a target protein, potentially altering the pharmacological profile compared to bromantane. The replacement of an amino group with a hydroxyl group in other adamantane derivatives has been shown to result in inactive compounds, highlighting the critical role of the substituent type and its position in determining biological activity. nih.gov

Comparative Analysis of Bromantane and this compound on Biological Targets

Direct comparative studies detailing the activity of this compound on the same biological targets as bromantane are not extensively available in public literature. However, by understanding the established mechanism of bromantane, we can infer the potential impact of its hydroxylation.

Bromantane's primary mechanism of action is centered on the dopaminergic system. biomolther.orgnih.govnih.gov It does not function as a typical dopamine (B1211576) reuptake inhibitor in the same class as other stimulants. wikipedia.org Instead, it uniquely upregulates the expression of key enzymes in the dopamine synthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). wikiwand.comwikipedia.orgpsychonautwiki.org This genomic mechanism leads to a sustained increase in dopamine production and release in several brain regions. wikiwand.comwikipedia.orgpopline.org Bromantane also exhibits some influence on the serotonergic system, including inhibition of serotonin (B10506) reuptake at high concentrations, though its dopaminergic effects are considered primary. nih.govresearchgate.net

The introduction of the 6-hydroxy moiety could modulate these effects in several ways:

Blood-Brain Barrier (BBB) Penetration: Increased polarity generally reduces the ability of a molecule to cross the BBB. Therefore, this compound may have a lower central nervous system concentration compared to its parent compound, potentially reducing its direct impact on central dopaminergic and serotonergic pathways.

Target Affinity and Selectivity: If this compound does enter the CNS, the hydroxyl group could alter its affinity for the yet-unidentified primary receptor or molecular initiator that triggers the upregulation of TH and AAAD. The new hydrogen-bonding capability could either increase or decrease binding affinity, or shift its selectivity toward other off-target proteins.

Metabolic Stability: As a metabolite, this compound is a step closer to elimination from the body. It may be more readily conjugated (e.g., via glucuronidation) and excreted, leading to a shorter duration of action compared to the parent drug.

The following table summarizes the known biological effects of bromantane, which serves as a baseline for hypothesizing the activity of its 6-hydroxy derivative.

Known Biological Effects of Bromantane

| Biological Target/Effect | Observed Effect of Bromantane | Reference |

|---|---|---|

| Dopamine Synthesis | Upregulates expression of Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD) | wikiwand.comwikipedia.org |

| Dopamine Reuptake | Weak inhibitor at high concentrations (IC50 of 3.56 μM in one study) | wikipedia.org |

| Serotonin Reuptake | Inhibition at high concentrations (50 μM) | nih.gov |

| Neurotransmitter Release | Increases dopamine release in the dorsal striatum | popline.org |

Theoretical Modeling and Computational Chemistry Approaches to SAR

Theoretical and computational chemistry offers powerful tools to investigate the structure-activity relationships of bromantane and its hydroxylated metabolite, even in the absence of extensive empirical data. These methods can predict how hydroxylation affects the molecule's properties and its interaction with potential biological targets.

Molecular Docking: Molecular docking simulations could be employed to predict the binding orientation and affinity of both bromantane and this compound within the active site of relevant proteins. For instance, since the exact receptor for bromantane is unknown, docking studies could be performed on plausible targets within the dopaminergic system or on enzymes like cytochrome P450 to understand the metabolic process itself. google.com A docking study of this compound would likely show the hydroxyl group forming specific hydrogen bonds with polar residues in a binding pocket, which could be compared to the less specific, hydrophobic interactions of bromantane. This approach has been successfully used to identify how hydroxyl groups on other small molecules contribute to binding affinity and selectivity. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of both molecules. These calculations can provide insights into:

Molecular Electrostatic Potential (MEP): Mapping the MEP would visually demonstrate the change in charge distribution caused by the hydroxyl group, highlighting the new polar region on the adamantane cage.

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help in understanding the chemical reactivity and the sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of bromantane and this compound in a biological environment, such as in water or near a lipid bilayer modeling a cell membrane. These simulations could predict how the hydroxyl group affects the molecule's conformational flexibility, its solvation properties, and its ability to permeate membranes, providing a theoretical basis for potential differences in bioavailability and pharmacokinetics.

These computational approaches can generate testable hypotheses and guide further experimental research into the precise pharmacological role of this compound.

Research Applications and Utility of 6 Hydroxy Bromantane in Translational Neuroscience and Pharmaceutical Sciences

Role as a Reference Standard in Metabolite Identification and Quantification Studies

The accurate identification and quantification of drug metabolites are fundamental to understanding a compound's metabolic pathway and ensuring the reliability of analytical tests. 6-Hydroxy Bromantane (B128648) serves as an essential reference standard in this capacity. lgcstandards.comscbt.com As the principal metabolite of Bromantane, its synthesis and isolation are crucial for creating certified reference materials. nih.govbiomolther.orgtheclinivex.com These standards are indispensable for the validation of analytical methods used to detect Bromantane and its byproducts in biological samples.

In clinical and forensic toxicology, particularly in the context of anti-doping analysis, reference standards ensure the accuracy and comparability of results across different laboratories. hilarispublisher.com Research has shown that Bromantane is metabolized primarily via hydroxylation of the adamantane (B196018) ring, leading to several potential monohydroxy isomers. dshs-koeln.dedshs-koeln.de By using 6-Hydroxy Bromantane as a specific reference material, analysts can definitively identify this major metabolite and distinguish it from other isomers, which is critical for precise metabolic profiling. dshs-koeln.dedshs-koeln.de

Furthermore, stable isotope-labeled analogs, such as this compound-d5, are synthesized and utilized as internal standards in quantitative assays. veeprho.compharmaffiliates.comlgcstandards.com The use of these deuterated standards in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) significantly enhances the precision and accuracy of quantification by correcting for variations in sample preparation and instrument response. hilarispublisher.comveeprho.com

Table 1: Chemical and Product Data for this compound

| Parameter | Data | Source(s) |

|---|---|---|

| Chemical Name | 6-[(4-Bromophenyl)amino]tricyclo[3.3.1.13,7]decan-2-ol | scbt.com |

| CAS Number | 1007310-57-7 | lgcstandards.comscbt.combiomall.in |

| Molecular Formula | C₁₆H₂₀BrNO | lgcstandards.comscbt.com |

| Molecular Weight | 322.24 g/mol | lgcstandards.comscbt.com |

| Product Type | Metabolite, Research Chemical, Reference Standard | lgcstandards.comtheclinivex.com |

| Purity (Typical) | >95% (HPLC) | lgcstandards.com |

| Storage Temp. | +4°C | lgcstandards.com |

Application in Understanding Parent Compound Pharmacokinetics and Pharmacodynamics

The study of this compound is integral to a comprehensive understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of its parent compound, Bromantane. Pharmacokinetics describes the journey of a drug through the body, and metabolism is a key component of this process.

Following oral administration, Bromantane is absorbed from the gastrointestinal tract and metabolized in the liver. nih.govbiomolther.org The primary metabolic transformation is hydroxylation at the 6th position of the adamantane nucleus, producing this compound. nih.govbiomolther.org The rate of metabolism and subsequent elimination of this metabolite influences the duration and intensity of Bromantane's effects. Studies have shown that metabolites of Bromantane can be detected in urine for an extended period, a fact that is highly relevant for doping control in sports. nih.govbiomolther.org

Table 2: Pharmacokinetic and Metabolic Profile of Bromantane

| Parameter | Finding | Source(s) |

|---|---|---|

| Bioavailability | 42% (oral) | nih.gov |

| Metabolism Site | Liver | nih.govbiomolther.org |

| Primary Metabolic Pathway | Hydroxylation in the 6th position of the adamantane cycle | nih.govbiomolther.org |

| Primary Metabolite | This compound | wikipedia.org |

| Time to Max. Concentration (Tmax) | 2.75 hours (women), 4.0 hours (men) | nih.govwikipedia.org |

| Elimination Half-life (Parent) | 11.21 hours (humans) | wikipedia.org |

| Detection in Urine | Metabolites detectable for up to two weeks | nih.govbiomolther.org |

Utilization in Preclinical Models for Elucidating Metabolic Fate and Biological Impact

Preclinical models, both in vivo and in vitro, are indispensable for tracing the metabolic fate of a drug and assessing its biological impact. Animal models, particularly rodents, have been instrumental in characterizing the metabolism of Bromantane. researchgate.netumbrellalabs.is These studies confirm that hydroxylation is the main metabolic route and allow researchers to collect biological samples (urine, plasma, tissues) to identify and quantify metabolites like this compound. dshs-koeln.dedshs-koeln.de

An excretion study in a human volunteer demonstrated that the main single hydroxy metabolite reaches its maximum excretion rate approximately 6-7 hours after administration. dshs-koeln.de Such studies are vital for constructing a full picture of how the human body processes the compound. By comparing the metabolic profiles from preclinical animal models to human data, researchers can assess the translational relevance of the animal models.

Furthermore, these models are used to investigate the broader biological impact. For instance, rodent studies have explored Bromantane's effect on neurotransmitter levels, showing it increases dopamine (B1211576) synthesis and release. semaxpolska.comresearchgate.net While these effects are often linked to the parent drug, the presence of this compound in the brain and other tissues during these experiments means it is a variable that must be considered. Future preclinical research using isolated this compound is necessary to delineate its specific contribution to the observed neurochemical and behavioral effects, such as increased motor activity or altered pain sensitivity. researchgate.net

Implications for Analytical Method Development in Related Research Fields

The existence of this compound and other metabolites has significant implications for the development of analytical methods in fields such as clinical chemistry, forensic toxicology, and pharmaceutical analysis. The need to detect Bromantane, often in the context of anti-doping regulations, has driven the creation of highly sensitive and specific assays. hilarispublisher.compsychonautwiki.org

The development of methods like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Bromantane in human plasma is a direct response to this need. hilarispublisher.com These methods must be robust enough to separate the parent drug from its various metabolites. The availability of pure this compound as a reference standard is critical during method development for confirming the identity of metabolite peaks in a chromatogram and for validating the method's specificity. dshs-koeln.dedshs-koeln.de

Moreover, the physicochemical properties of this compound, being more polar than the parent compound due to the added hydroxyl group, will influence the choice of extraction techniques (e.g., solid-phase extraction) and chromatographic conditions (e.g., mobile phase composition, column type). hilarispublisher.comresearchgate.net The development of a test mixture that included Bromantane for untargeted LC-MS analysis highlights the importance of such compounds in ensuring the quality and reliability of broad-spectrum analytical platforms. researchgate.net As analytical technology advances, the precise characterization of metabolites like this compound will continue to be a key factor in designing next-generation diagnostic and analytical tools.

Future Directions and Open Questions in 6 Hydroxy Bromantane Research

Unraveling the Metabolic Cascade: Further Downstream Metabolites and Their Biological Significance

The metabolic pathway of Bromantane (B128648) is primarily characterized by hydroxylation at the 6th position of the adamantane (B196018) ring to form 6-Hydroxy Bromantane. nih.govbiomolther.org However, the metabolic story does not end there. Research indicates the presence of other hydroxylated metabolites, suggesting a more complex biotransformation process than initially understood. dshs-koeln.de A critical avenue for future research is the comprehensive identification and characterization of these further downstream metabolites.

The Question of Chirality: Investigating the Enantiomeric Specificity of Formation and Activity

The stereochemistry of this compound presents a significant and largely unexplored area of research. The hydroxylation of the adamantane cage can potentially result in the formation of enantiomers (non-superimposable mirror images). It is well-established in pharmacology that different enantiomers of a drug can exhibit markedly different biological activities and metabolic fates. coe.int

Future investigations should focus on determining whether the enzymatic hydroxylation of Bromantane to this compound is a stereoselective process, meaning one enantiomer is preferentially formed over the other. This can be achieved through chiral chromatography techniques to separate and quantify the individual enantiomers produced in biological systems. Furthermore, it is imperative to synthesize and isolate the pure enantiomers of this compound to independently assess their pharmacological activity. This will clarify whether the observed effects of the racemic mixture are attributable to one enantiomer, or if both contribute, potentially in different ways. Such studies are crucial for a more precise understanding of the drug's mechanism of action and for the potential development of more targeted and effective therapeutic agents. researchgate.net

Mapping the Brain's Response: Advanced Neuroimaging in Animal Models

Understanding how this compound alters brain function at a network level is a key objective for future research. Advanced neuroimaging techniques offer a powerful, non-invasive window into the dynamic neurobiological changes induced by this compound in animal models. researchgate.net Techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) can provide invaluable data on receptor occupancy, neurotransmitter release, and functional connectivity in the brain. science.govgoogle.com

For instance, PET studies using radiolabeled ligands for dopamine (B1211576) transporters and receptors could directly visualize and quantify the impact of this compound on the dopaminergic system. google.com This would provide in vivo confirmation and extension of in vitro findings. Similarly, fMRI can map the brain regions activated or deactivated by the compound, revealing its functional neuroanatomical signature. researchgate.net These advanced imaging studies in animal models, such as rats, will be critical for bridging the gap between molecular mechanisms and the behavioral effects of this compound, offering a more holistic understanding of its psychoactive properties. nih.gov

Beyond the Synapse: Exploring Novel Mechanisms at the Genetic and Epigenetic Levels

The mechanisms of action for Bromantane, and by extension this compound, appear to extend beyond simple receptor interactions, pointing towards an influence on gene expression. biomolther.orgresearchgate.net Research has shown that Bromantane can modulate the expression of key enzymes involved in dopamine synthesis, such as tyrosine hydroxylase. wikiwand.comwikipedia.org This opens up an exciting frontier of investigation into the genetic and epigenetic effects of this compound.

Future research should employ techniques like RNA sequencing (RNA-seq) and chromatin immunoprecipitation sequencing (ChIP-seq) to identify the specific genes and epigenetic modifications that are altered by this compound. nih.govnih.gov This could reveal novel pathways and molecular targets that contribute to its unique stimulant and anxiolytic properties. Understanding these genetic and epigenetic underpinnings could not only provide a deeper insight into its mechanism of action but also open doors for the development of a new class of neuropharmacological agents that act by modulating gene expression. nih.gov

Tools for Discovery: Developing Targeted Research Probes

The unique chemical structure of this compound can be leveraged to create valuable tools for further pharmacological research. The development of targeted research probes, such as radiolabeled or fluorescently tagged versions of the molecule, is a promising future direction. mdpi.comnih.gov

A radiolabeled version of this compound could be used as a tracer in PET imaging studies to map its distribution in the brain and identify its primary binding sites in vivo. mdpi.com This would provide direct evidence of its targets and how it interacts with the living brain. Similarly, a fluorescently labeled probe could be used in in vitro studies, such as fluorescence microscopy and flow cytometry, to visualize the compound's interaction with cells and subcellular compartments. These molecular tools would be invaluable for dissecting the precise molecular and cellular mechanisms of action of this compound and for screening for new compounds that interact with its targets. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Bromantane in biological matrices, and how do they address sensitivity and specificity?

- Methodology : A validated LC-MS/MS assay achieves a lower limit of quantification (LLOQ) of 1 ng/mL in human plasma using solid-phase extraction (SPE) and a Zorbax SB-C18 column. The mobile phase (methanol–0.2% formic acid) optimizes peak shape and retention times (3.2 min for Bromantane). Sensitivity is ensured via MRM transitions (308.1 → 135.2 m/z) and atmospheric pressure chemical ionization (APCI) .

- Validation Parameters :

| Parameter | Result |

|---|---|

| Linearity | 1–500 ng/mL (r = 0.995) |

| Intra-day precision | CV < 10% |

| Recovery | ~89% consistency |

| Stability | Stable for 30 days at −20°C |

Q. What is Bromantane’s primary mechanism of action on neurotransmitter systems in preclinical models?

- Bromantane upregulates dopamine synthesis by enhancing tyrosine hydroxylase and aromatic L-amino acid decarboxylase (AAAD) activity, increasing presynaptic dopamine release and reducing reuptake . Concurrently, it modulates GABAergic transmission by binding to benzodiazepine receptors, reducing stress-induced GABA depletion . Serotonin levels also rise in rodent models, contributing to anxiolytic effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between Bromantane’s neuroprotective properties and acetylcholine pathway inhibition at high doses?

- Contradiction : Animal studies show Bromantane reduces oxidative stress and inflammation (neuroprotection) but inhibits acetylcholine pathways in rats at excessive doses, impairing cognitive performance .

- Resolution Strategy :

- Conduct dose-response studies to identify therapeutic vs. toxic thresholds.

- Use dual biomarkers (e.g., BDNF for neuroprotection, acetylcholinesterase activity for inhibition) in longitudinal designs .

- Compare species-specific metabolic pathways to assess translational relevance .

Q. What neurophysiological changes occur in EEG spectra following Bromantane administration, and how do they inform its stimulant profile?

- Findings : In rats, Bromantane induces biphasic EEG changes:

- Phase 1 (2–3 hrs) : Reduced total power across all frequency bands.

- Phase 2 (6–8 hrs) : Increased beta-1/2 activity (alertness) and decreased theta (relaxation) in the cortex and hippocampus .

Q. What experimental design considerations are critical when translating Bromantane’s effects from rodent models to humans?

- Challenges :

- Dosage Scaling : Rodent studies use 50–200 mg/kg, but human equivalents require allometric scaling (e.g., 1–4 mg/kg) .

- Endpoint Selection : Rodent metrics (e.g., swim tests for endurance) may not align with human outcomes (e.g., cognitive task batteries) .

- Confounding Factors : Human trials must control for polymorphisms in dopamine transporters (e.g., DAT1) and GABA receptors that influence response variability .

Methodological Challenges in Data Interpretation

Q. How can researchers address the paucity of robust human clinical trials on Bromantane’s cognitive effects?

- Strategies :

- Repurpose data from Russian trials (e.g., asthenia studies) by re-analyzing raw metrics (e.g., attention scores) .

- Use adaptive trial designs with interim analyses to optimize dosing in early-phase studies .

- Validate translational biomarkers (e.g., plasma BDNF levels) to bridge preclinical and clinical outcomes .

Q. What analytical pitfalls arise when quantifying Bromantane in pharmacokinetic studies, and how are they mitigated?

- Pitfalls :

- Matrix effects from plasma components .

- Instability during freeze-thaw cycles .

- Solutions :

- Use isotopically labeled internal standards (e.g., selenox) to normalize recovery .

- Validate stability under storage conditions (−20°C, 30 days) and three freeze-thaw cycles .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.